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Compound of Interest

Compound Name:
2-(6-Chloropyridin-2-

yl)acetaldehyde

Cat. No.: B13618301

Get Quote

Executive Summary & Compound Profile
2-(6-Chloropyridin-2-yl)acetaldehyde is a bifunctional pyridine derivative characterized by a

reactive aldehyde handle and a halogenated heterocyclic core. It serves as a "linchpin"

intermediate in the synthesis of pharmaceutical agents, particularly for introducing the 6-

chloropyridin-2-yl moiety via reductive amination or condensation reactions.

Critical Stability Note: Unlike its acid or nitrile congeners, this aldehyde is thermodynamically

unstable in its free form. It readily undergoes self-condensation (polymerization) or

tautomerization to enol/enamine forms at room temperature. Consequently, it is rarely isolated

as a pure solid and is typically generated in situ or stored as a stable acetal precursor.
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Property Data

IUPAC Name 2-(6-chloropyridin-2-yl)acetaldehyde

CAS Number

Not widely assigned to free aldehyde

(Precursors: Nitrile [75279-60-6], Acid [885267-

14-1])

Molecular Formula C₇H₆ClNO

Molecular Weight 155.58 g/mol

Structure
Pyridine ring substituted at C2 with -CH₂CHO

and at C6 with -Cl

Solubility
Soluble in DCM, THF, EtOAc; sparingly soluble

in water (unstable in aqueous acid/base)

Structural Analysis & Reactivity Profile
The molecule features three distinct zones of reactivity, making it a versatile but challenging

substrate.

Reactivity Zones
Aldehyde (Electrophilic): Highly reactive toward nucleophiles (amines, hydrides, ylides). The

adjacent electron-deficient pyridine ring increases the electrophilicity of the carbonyl carbon

compared to phenylacetaldehyde.

Alpha-Methylene (Acidic/Nucleophilic): The C-H bonds at the

-position are significantly acidified by the inductive effect of the pyridine nitrogen and the
carbonyl group. This facilitates rapid enolization, leading to self-aldol condensation if not kept
cold or protected.

C6-Chlorine (Electrophilic): The chlorine atom is activated for Nucleophilic Aromatic

Substitution (

) by the pyridine nitrogen, allowing for late-stage functionalization (e.g., displacing Cl with
amines or alkoxides).
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Figure 1: Reactivity map showing the three primary chemical handles of the molecule.

Synthetic Methodologies
Due to its instability, the "Generate-and-Use" approach is the industry standard. The two most

reliable pathways are Reduction of the Nitrile and Hydrolysis of the Acetal.

Protocol A: DIBAL-H Reduction of Nitrile
(Recommended)
This method allows for the controlled generation of the aldehyde at low temperatures,

immediately followed by the downstream reaction (e.g., reductive amination).

Precursor: 2-(6-Chloropyridin-2-yl)acetonitrile (CAS 75279-60-6).

Reagent: Diisobutylaluminum hydride (DIBAL-H).[1]

Conditions: -78°C, Anhydrous Toluene/DCM.

Step-by-Step Protocol:

Dissolution: Dissolve 1.0 eq of nitrile in anhydrous DCM (0.2 M) under Argon. Cool to -78°C.
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Reduction: Add 1.1 eq of DIBAL-H (1.0 M in toluene) dropwise over 30 mins. Critical:

Maintain temp < -70°C to prevent over-reduction to amine.

Hydrolysis: Stir for 1-2 hours. Quench carefully with methanol at -78°C, then add saturated

aqueous Rochelle’s salt (potassium sodium tartrate).

Extraction: Allow to warm to RT and stir vigorously until the aluminum emulsion clears (1-3

hours). Extract with DCM.

Usage: The organic layer containing the crude aldehyde should be used immediately for the

next step. Do not concentrate to dryness/heat.

Protocol B: Deprotection of Diethyl Acetal
For projects requiring frequent use, synthesizing and storing the stable acetal is superior.

Precursor: 2-(6-Chloropyridin-2-yl)acetaldehyde diethyl acetal.

Reagent: Aqueous HCl or Trifluoroacetic acid (TFA).

Mechanism: Acid-catalyzed hydrolysis liberates the aldehyde.

Common Synthetic Pitfall (The SeO₂ Myth)
Researchers often attempt to oxidize 2-chloro-6-methylpyridine with Selenium Dioxide (SeO₂).

Result: This reaction typically yields the Carboxaldehyde (CHO directly on ring), not the

Acetaldehyde (CH₂CHO).

Correction: To extend the carbon chain by one unit, use the nitrile route or a Wittig

homologation of the carboxaldehyde.

Experimental Workflow: Reductive Amination
The most common application of this compound is coupling with an amine.
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Start: 2-(6-Cl-Py)-Acetonitrile

Intermediate: Metallo-Imine

 DIBAL-H, -78°C

Transient Aldehyde
(-78°C)

 Acidic Hydrolysis

Final: 2-(6-Cl-Py)-Ethylamine Derivative

 Reductive Amination
(One-Pot preferred)

Reagent: Primary/Secondary Amine
+ NaBH(OAc)3
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Figure 2: Workflow for converting the stable nitrile precursor to the final amine scaffold.

Procedure:

Generate aldehyde via Protocol A.

Instead of isolating, add the target amine (1.2 eq) and Sodium Triacetoxyborohydride (STAB,

1.5 eq) directly to the crude aldehyde solution in DCM/1,2-Dichloroethane.

Stir at 0°C to RT for 4-16 hours.

The mild nature of STAB prevents reduction of the aldehyde before imine formation.

Safety & Handling
Instability: Pure aldehyde darkens and polymerizes within hours at room temperature. Store

as a dilute solution in frozen benzene/DCM or as the acetal.
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Toxicity: Pyridine derivatives are potential irritants and neurological toxins. Handle in a fume

hood.

Peroxides: If using ether solvents for generation, ensure they are peroxide-free, as

aldehydes are susceptible to radical oxidation.
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Part B: Reactions and Synthesis. Springer. (Standard reference for DIBAL-H reduction of
nitriles).
Pyridine Reactivity: Joule, J. A.; Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.
(Definitive text on pyridine electron-deficiency and reactivity).

Precursor Properties: PubChem Compound Summary for CID 11715172 (2-

Pyridylacetaldehyde analogs).

Handling of Unstable Aldehydes:Organic Syntheses, Coll. Vol. 6, p. 901 (1988). (General
protocols for handling sensitive aldehydes).

Analogous Synthesis (Acid Precursor): Sigma-Aldrich Product Sheet for 2-(6-Chloropyridin-

2-yl)acetic acid (CAS 885267-14-1).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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